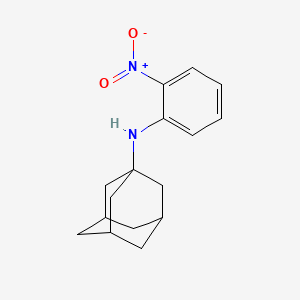

N-(2-nitrophenyl)adamantan-1-amine

概要

説明

N-(2-nitrophenyl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2-nitrophenyl group attached to the adamantane core introduces additional functional properties, making this compound an interesting compound for various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)adamantan-1-amine typically involves the reaction of 1-adamantylamine with 2-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 1-adamantylamine and the carbonyl group of 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

化学反応の分析

Types of Reactions

N-(2-nitrophenyl)adamantan-1-amine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The adamantane core can undergo oxidation reactions, although these are less common due to the stability of the adamantane structure.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

Reduction: 2-aminoadamantan-1-amine.

Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Oxidation: Oxidized adamantane derivatives.

科学的研究の応用

N-(2-nitrophenyl)adamantan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its rigidity and stability.

作用機序

The mechanism of action of N-(2-nitrophenyl)adamantan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

類似化合物との比較

Similar Compounds

1-adamantylamine: Lacks the 2-nitrophenyl group, making it less versatile in terms of functionalization.

2-nitroadamantane: Contains a nitro group on the adamantane core but lacks the amine functionality.

N-(2-nitrophenyl)adamantan-2-amine: Similar structure but with the amine group at a different position on the adamantane core.

Uniqueness

N-(2-nitrophenyl)adamantan-1-amine is unique due to the presence of both the 2-nitrophenyl group and the adamantane core, providing a combination of stability, rigidity, and functional versatility. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

生物活性

N-(2-nitrophenyl)adamantan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its interactions, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane core, which provides structural stability, and a nitrophenyl group that may influence its biological activity. The nitro group can undergo bioreduction to form reactive intermediates, enhancing its interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Modulation : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The nitro group is particularly relevant as it can be reduced to an amino group, altering the compound's reactivity and interaction profile.

- Cell Membrane Penetration : The adamantane structure enhances the compound's ability to cross biological membranes, increasing its bioavailability in cellular environments.

Antimicrobial and Antiviral Properties

Recent studies have indicated that this compound exhibits antimicrobial and antiviral properties. Its effectiveness against various pathogens suggests potential applications in drug development for infectious diseases.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of related adamantane derivatives has shown promising results. For instance, derivatives with similar structures have demonstrated significant anti-proliferative activity against cancer cell lines, indicating that this compound may also possess similar properties. Notably, compounds derived from adamantane cores have been documented to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 1: Anticancer Activity

In a study evaluating various adamantane derivatives, one compound showed an IC50 value of 10.56 μM against HepG2 liver cancer cells. This study highlighted the importance of structural modifications in enhancing anticancer activity . While specific data on this compound remains limited, its structural analogs suggest a potential for similar efficacy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of serine hydrolases by adamantane derivatives, revealing that modifications to the nitrophenyl group could significantly affect inhibitory potency. This finding underscores the importance of functional groups in determining biological activity .

Summary of Biological Activities

特性

IUPAC Name |

N-(2-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-4-2-1-3-14(15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZIJTYURZGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。